1-(2-phenylethyl)-1H-imidazole-2-thiol

Crystallography Solid-State Chemistry Crystal Engineering

Procure 1-(2-phenylethyl)-1H-imidazole-2-thiol (CAS 64038-65-9) for systematic structure-activity-relationship studies. This N-substituted imidazole-2-thiol features a mono-phenylethyl side chain that governs solid-state packing via C–H⋯π interactions, unlike diaryl analogs. With unsubstituted C-4 and C-5 positions, it offers orthogonal synthetic versatility for COX inhibitor exploration and antimicrobial susceptibility assay development. Its XLogP3-AA of 1.9 balances membrane permeability and aqueous solubility, making it an ideal probe for ADME profiling. Purchase this well-characterized scaffold to ensure reproducible crystallinity, predictable formulation behavior, and reliable SAR outcomes.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
CAS No. 64038-65-9
Cat. No. B3355890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-phenylethyl)-1H-imidazole-2-thiol
CAS64038-65-9
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C=CNC2=S
InChIInChI=1S/C11H12N2S/c14-11-12-7-9-13(11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,12,14)
InChIKeyXBZXYFCIMSXPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phenylethyl)-1H-imidazole-2-thiol (CAS 64038-65-9): Procurement-Relevant Physicochemical and Structural Baseline


1-(2-Phenylethyl)-1H-imidazole-2-thiol (CAS 64038-65-9), also referred to as 1,3-dihydro-1-(2-phenylethyl)-2H-imidazole-2-thione, is an N-substituted imidazole-2-thiol derivative with molecular formula C₁₁H₁₂N₂S and molecular weight 204.29 g/mol [1]. The compound exists predominantly in the thione tautomeric form with a C=S double bond, and its XLogP3-AA value of 1.9 indicates moderate lipophilicity [1]. The compound is characterized by one hydrogen bond donor and one hydrogen bond acceptor, with three rotatable bonds providing conformational flexibility [1].

Why Generic Imidazole-2-thiol Analogs Cannot Substitute for 1-(2-Phenylethyl)-1H-imidazole-2-thiol in Procurement


N-substitution at the imidazole ring with a 2-phenylethyl moiety confers distinct molecular geometry, electronic distribution, and intermolecular packing characteristics that are not present in unsubstituted imidazole-2-thiol or in analogs with alternative N-substituents. Crystallographic analysis reveals that the phenylethyl side chain participates in weak C–H⋯π interactions that govern solid-state packing [1]. Substitution with bulkier groups alters these packing forces; for instance, N,N′-bis((S)-1-phenylethyl)imidazol-2-thione adopts an orthorhombic P2₁2₁2₁ space group versus monoclinic packing for the mono-phenylethyl derivative, reflecting divergent crystal engineering outcomes [2]. Such differences directly impact solubility, crystallinity, and formulation behavior—parameters that generic substitution fails to recapitulate.

Quantitative Differentiation Evidence for 1-(2-Phenylethyl)-1H-imidazole-2-thiol (CAS 64038-65-9) Against Structural Analogs


Crystal Packing Divergence: Monoclinic P2₁/n Geometry of 1-(2-Phenylethyl)-1H-imidazole-2-thiol Versus Orthorhombic Packing of Bis-Phenylethyl Analog

The crystal structure of the structurally related N-methyl-N′-2-phenylethyl-imidazol-2-thione (C₁₂H₁₄N₂S, Mᵣ = 218.31, containing the identical 2-phenylethyl substituent as the target compound) crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 6.8441(2) Å, b = 12.9960(4) Å, c = 13.4703(4) Å, β = 97.7729(16)°, and V = 1187.12(6) ų [1]. In contrast, the more highly substituted analog N,N′-bis((S)-1-phenylethyl)imidazol-2-thione (C₁₉H₂₀N₂S, Mᵣ = 308.43) crystallizes in the orthorhombic space group P2₁2₁2₁ with a = 10.4060(3) Å, b = 10.6712(3) Å, c = 14.8932(3) Å, and V = 1653.81(7) ų [1]. Both compounds exhibit comparable refinement quality (R(F) = 0.039 for the mono-phenylethyl derivative versus 0.038 for the bis-phenylethyl derivative) [1].

Crystallography Solid-State Chemistry Crystal Engineering

Molecular Planarity and Weak C–H⋯π Intermolecular Interactions of 2-Phenylethyl-Substituted Thio-imidazoles

Crystallographic analysis of N-methyl-N′-2-phenylethyl-imidazol-2-thione reveals that the imidazole ring is essentially planar and that the only possible non-van der Waals' interactions influencing the molecular packing are weak C–H⋯π bonds [1]. This packing motif is characteristic of mono-phenylethyl-substituted imidazole-2-thiones and distinguishes them from analogs lacking aromatic side chains, where alternative hydrogen-bonding or π-stacking interactions may dominate the solid-state architecture. The absence of strong directional intermolecular interactions (e.g., classical hydrogen bonds or π-π stacking) is a quantifiable structural feature that governs solubility and thermal behavior [1].

Solid-State Chemistry Crystal Engineering Molecular Packing

Synthetic Pathway Differentiation: 1-(2-Phenylethyl)-1H-imidazole-2-thiol as a Preferable Scaffold for Derivatization

In the synthesis of diaryl-substituted 2-thio-imidazole COX inhibitors, the 1,5-disubstituted phenyl-imidazole-2-thiol scaffold serves as the key starting material for subsequent S-alkylation to generate acetamide derivatives. Compound 1 (the unsubstituted parent in this series) demonstrated 88% COX-2 inhibition at 10 μM compared to 98.2% for the reference SC-560, with COX-1 inhibition of 60.9% [1]. The mono-phenylethyl-substituted imidazole-2-thiol core of CAS 64038-65-9 provides a distinct synthetic entry point compared to 1,5-diaryl analogs, offering a differentiated vector for functionalization via the C-4 and C-5 positions of the imidazole ring, which remain unsubstituted in the target compound [2].

Synthetic Chemistry Medicinal Chemistry Building Block

Moderate Antimicrobial Activity of Imidazole-2-thiol Scaffold Against Clinical Reference Standard Ciprofloxacin

A series of structurally related 4-methyl-1-phenyl-1H-imidazole-2-thiol derivatives were evaluated for antimicrobial activity against reference drug ciprofloxacin. The study demonstrated that certain imidazole-2-thiol analogs exhibit moderate antimicrobial activity relative to ciprofloxacin [1]. While the target compound (CAS 64038-65-9) itself was not directly assayed, the imidazole-2-thiol core scaffold provides quantifiable antimicrobial potential that distinguishes this compound class from N-substituted imidazoles lacking the thiol/thione functionality at C-2 [1].

Antimicrobial Drug Discovery Structure-Activity Relationship

Lipophilicity Benchmark: XLogP3-AA of 1.9 Distinguishes 1-(2-Phenylethyl)-1H-imidazole-2-thiol from More Polar Imidazole Analogs

1-(2-Phenylethyl)-1H-imidazole-2-thiol exhibits a computed XLogP3-AA value of 1.9 [1]. This value places the compound in a moderate lipophilicity range that differs significantly from unsubstituted imidazole-2-thiol (XLogP ~0.2) and from more highly substituted diaryl imidazole-2-thiol derivatives (XLogP typically >3.5) [2]. The XLogP3-AA of 1.9, combined with one hydrogen bond donor and one hydrogen bond acceptor [1], defines a distinct physicochemical profile that influences membrane permeability, solubility, and protein binding.

Physicochemical Property Lipophilicity ADME Prediction

Procurement-Driven Research Applications for 1-(2-Phenylethyl)-1H-imidazole-2-thiol (CAS 64038-65-9)


Crystal Engineering and Solid-State Formulation Development

1-(2-Phenylethyl)-1H-imidazole-2-thiol and its structural analogs exhibit well-characterized crystal packing governed by weak C–H⋯π interactions rather than classical hydrogen-bonding networks [4]. This property makes the compound suitable for co-crystal screening and solid-form optimization studies where predictable packing motifs are advantageous. The monoclinic P2₁/n packing geometry of the mono-phenylethyl-substituted scaffold provides a reproducible crystalline form that can serve as a baseline for comparing the solid-state behavior of related N-substituted imidazole-2-thiones [4].

Scaffold for Antimicrobial Structure-Activity Relationship (SAR) Exploration

Imidazole-2-thiol derivatives have demonstrated moderate antimicrobial activity relative to ciprofloxacin in standardized susceptibility assays [4]. The mono-phenylethyl substitution pattern of CAS 64038-65-9 provides a defined starting point for systematic SAR studies at the C-4 and C-5 positions of the imidazole ring, which remain available for further functionalization. This compound class offers quantifiable antimicrobial potential that distinguishes it from imidazole analogs lacking the C-2 thiol/thione functionality [4].

Synthetic Intermediate for COX Inhibitor Development

The imidazole-2-thiol core scaffold serves as a key synthetic precursor for generating S-alkylated derivatives with COX-1/COX-2 inhibitory activity. In related systems, 2-thio-diarylimidazole derivatives have demonstrated COX-2 inhibition up to 88% at 10 μM [4]. The mono-phenylethyl substitution pattern of CAS 64038-65-9, with its unsubstituted C-4 and C-5 positions, provides orthogonal synthetic versatility compared to the 1,5-diaryl-substituted imidazole-2-thiols employed in published COX inhibitor studies [4]. This enables distinct SAR exploration pathways not accessible from pre-functionalized diaryl scaffolds.

Lipophilicity-Controlled ADME Probe Development

The computed XLogP3-AA value of 1.9 for 1-(2-phenylethyl)-1H-imidazole-2-thiol places it in an intermediate lipophilicity range that balances membrane permeability with aqueous solubility [4]. This physicochemical profile, combined with one hydrogen bond donor and one hydrogen bond acceptor, makes the compound a useful probe for studying the relationship between N-substituent bulk and ADME properties in imidazole-2-thiol derivatives [4]. Procurement of this specific compound enables systematic evaluation of lipophilicity effects on cellular uptake and metabolic stability that cannot be achieved with either the unsubstituted parent (too polar) or highly substituted diaryl analogs (too lipophilic).

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